molecular formula C8H4Br3NO4 B3036545 5-Amino-2,4,6-Tribromobenzene-1,3-Dicarboxylic Acid CAS No. 35453-30-6

5-Amino-2,4,6-Tribromobenzene-1,3-Dicarboxylic Acid

Cat. No.: B3036545
CAS No.: 35453-30-6
M. Wt: 417.83 g/mol
InChI Key: KGKQFJKPOZCZLD-UHFFFAOYSA-N
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Description

5-Amino-2,4,6-Tribromobenzene-1,3-Dicarboxylic Acid (C₈H₃Br₃NO₄) is a halogenated aromatic dicarboxylic acid featuring three bromine atoms and an amino group on a benzene ring. Its unique structure combines heavy bromine atoms, which enhance X-ray scattering properties, with functional groups (amino and carboxyl) that enable coordination chemistry. This compound has emerged as a critical tool in macromolecular crystallography, particularly for multi-wavelength anomalous dispersion (MAD) phasing in protein structure determination . Its high thermal stability and photoelectronic properties also make it relevant in materials science .

Properties

IUPAC Name

5-amino-2,4,6-tribromobenzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br3NO4/c9-3-1(7(13)14)4(10)6(12)5(11)2(3)8(15)16/h12H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKQFJKPOZCZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Br)N)Br)C(=O)O)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501224892
Record name 5-Amino-2,4,6-tribromo-1,3-benzenedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501224892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35453-30-6
Record name 5-Amino-2,4,6-tribromo-1,3-benzenedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35453-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2,4,6-tribromo-1,3-benzenedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501224892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Tribromo-5-amino-isophthalic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T86LB7G8ZX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2,4,6-tribromobenzene-1,3-dicarboxylic acid typically involves the bromination of 5-aminoisophthalic acid. The reaction is carried out under controlled conditions using bromine as the brominating agent. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with optimized reaction conditions to ensure high yield and purity. The purification steps may include additional techniques such as distillation and filtration to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-amino-2,4,6-tribromobenzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine under appropriate conditions.

    Esterification: The carboxylic acid groups can react with alcohols to form esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in a polar solvent like ethanol.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Esterification: Alcohols in the presence of a catalyst like sulfuric acid.

Major Products

    Substitution: Products with different functional groups replacing the bromine atoms.

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Esterification: Formation of ester derivatives.

Scientific Research Applications

Chemical Properties and Structure

B3C features a benzene ring substituted with three bromine atoms and two carboxylic acid groups. This structure allows for multiple reactivity pathways, making it a versatile building block in organic synthesis. Its heavy bromine atoms also provide unique properties for crystallography applications.

Chemistry

B3C serves as a crucial building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions—such as nucleophilic substitutions, oxidation, and esterification—allows chemists to create diverse derivatives for further research.

Table 1: Chemical Reactions of B3C

Reaction TypeDescriptionCommon Conditions
Nucleophilic SubstitutionReplacement of bromine with other groupsNaOH or KOH in polar solvents
OxidationConversion of amino group to nitro groupKMnO4 or H2O2
EsterificationReaction with alcohols to form estersAlcohol + H2SO4 catalyst

Biology

B3C has been investigated as a biochemical probe due to its interactions with proteins. It particularly targets trypsin-1 through hydrogen bonding, potentially influencing protein digestion and other biological processes.

Case Study: Protein Crystallography
In studies involving crystallography, B3C has been used effectively as a heavy atom marker in Multiple-wavelength Anomalous Dispersion (MAD) phasing. Its unique "bromine triangle" configuration enhances the visibility of protein structures during X-ray diffraction analysis.

Medicine

The compound is explored for its potential therapeutic properties. Due to its interactions with biological molecules, B3C may serve as a lead compound in drug discovery processes targeting specific enzymes or receptors.

Example: Potential Use in Drug Development
Research indicates that derivatives of B3C could be developed into non-ionic contrast agents for radiological imaging, enhancing the visibility of tissues during diagnostic procedures .

Industrial Applications

B3C finds utility in the production of specialty chemicals and materials. Its reactivity allows for the development of new materials with specific properties tailored for industrial applications.

Table 2: Industrial Uses of B3C

ApplicationDescription
Specialty ChemicalsUsed in the synthesis of advanced polymers
Material ScienceDevelopment of materials with enhanced properties

Crystallography Studies

A notable application of B3C is its role in solving the crystal structures of proteins using MAD phasing techniques. For instance, it has been incorporated into crystals via co-crystallization methods to enhance structural determination accuracy .

Study Overview:

  • Objective: To determine the structure of hen egg-white lysozyme.
  • Method: Co-crystallization with B3C.
  • Outcome: Successful resolution of crystal structure using anomalous scattering from bromine atoms.

Coordination Polymers and Metal-Organic Frameworks (MOFs)

B3C has also been utilized in constructing coordination polymers and MOFs due to its multidentate ligand capabilities. It can coordinate with various metal ions like Cd(II) and Zn(II), leading to materials with potential applications in gas adsorption and catalysis.

Mechanism of Action

The mechanism of action of 5-amino-2,4,6-tribromobenzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its functional groups and the nature of the target. The pathways involved may include:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Derivatives

5-Amino-2,4,6-Triiodoisophthalic Acid
  • Structure : Replaces bromine with iodine atoms.
  • Applications : Used in medical imaging agents (e.g., Iopamiro, Solutrast) due to iodine’s high X-ray attenuation . Also serves as a precursor for iodinated contrast agents .
  • Comparison :
    • Atomic Properties : Iodine (Z = 53) provides stronger X-ray scattering than bromine (Z = 35), making triiodo derivatives superior for radiography but more expensive and less thermally stable.
    • Reactivity : Bromine’s lower atomic weight and smaller size enhance solubility in organic solvents compared to iodine derivatives .
5-Amino-2,4,6-Tribromoisophthalic Acid (BOTVUC)
  • Structure : Direct brominated analog with identical functional groups.
  • Applications : Primarily used in crystallographic phasing due to balanced X-ray scattering and stability .
  • Comparison :
    • Crystal Packing : Bromine’s electronegativity and van der Waals radius (1.85 Å vs. iodine’s 1.98 Å) result in tighter intermolecular interactions, favoring dense crystal structures suitable for MAD phasing .

Functional Group Analogs

5-Phosphonobenzene-1,3-Dicarboxylic Acid
  • Structure: Replaces amino and bromine groups with a phosphono (-PO₃H₂) moiety.
  • Applications : Forms 3D metal-organic frameworks (MOFs) with zinc(II), exhibiting catalytic and proton-conductive properties .
  • Comparison: Coordination Chemistry: The phosphono group enables stronger metal coordination than carboxyl/amino groups, leading to robust frameworks. Lack of Halogens: Limits X-ray applications but enhances catalytic versatility .
Adamantane-1,3-Dicarboxylic Acid
  • Structure : A rigid aliphatic dicarboxylic acid.
  • Applications : Used in chiral MOFs for asymmetric catalysis .
  • Comparison :
    • Rigidity vs. Flexibility : Adamantane’s rigid structure stabilizes porous frameworks, whereas the brominated benzene ring in the target compound prioritizes heavy-atom utility over porosity .

Application-Oriented Analogs

Ferulic Acid Dehydrodimers
  • Structure : Biologically derived dimers with dicarboxylic groups (e.g., trans-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-6-methoxy-1,2-dihydronaphthalene-2,3-dicarboxylic acid) .
  • Applications : Found in plant cell walls; used in lignin biosynthesis studies.
  • Comparison :
    • Biological vs. Synthetic Utility : Ferulic acid derivatives are biosourced but lack halogenation, making them unsuitable for crystallography. The brominated compound’s synthetic design prioritizes technical over biological applications .
Itaconic Acid (2-Methylenesuccinic Acid)
  • Structure : An unsaturated aliphatic dicarboxylic acid.
  • Applications : Polymer precursor for resins, fibers, and drug delivery systems .
  • Comparison :
    • Reactivity : Itaconic acid’s conjugated double bond enables polymerization, while the brominated compound’s aromatic stability favors coordination and phasing .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Weight (g/mol) Halogen Atoms Key Applications Thermal Stability
5-Amino-2,4,6-Tribromobenzene-1,3-DA 435.83 Br (3) MAD phasing, MOFs High
5-Amino-2,4,6-Triiodoisophthalic Acid 582.82 I (3) Radiocontrast agents Moderate
5-Phosphonobenzene-1,3-DA 232.08 None Catalytic MOFs High
Adamantane-1,3-DA 200.23 None Chiral MOFs High

Table 2: Crystallographic Performance

Compound X-ray Scattering Power (Δf") Solubility (DMSO) Reference Code (CSD)
5-Amino-2,4,6-Tribromobenzene-1,3-DA 10.3 e⁻/ų High BOTVUC
5-Amino-2,4,6-Triiodoisophthalic Acid 14.7 e⁻/ų Moderate SOGGUR

Biological Activity

5-Amino-2,4,6-Tribromobenzene-1,3-Dicarboxylic Acid (CAS No. 35453-30-6) is an organic compound classified under m-phthalic acid derivatives. This compound features a benzene ring with three bromine substituents, an amino group, and two carboxylic acid groups. Its unique structure contributes to its biological activity and potential applications in various fields, including biochemistry and medicine.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C8H4Br3NO4\text{C}_8\text{H}_4\text{Br}_3\text{N}\text{O}_4

The primary biological target of this compound is trypsin-1 , a serine protease involved in protein digestion. The interaction occurs through hydrogen bonding, influencing various biochemical pathways related to protein metabolism and digestion.

Biochemical Pathways

The compound's interaction with proteins may modulate several biochemical pathways. This modulation can affect processes such as:

  • Protein Digestion : By influencing the activity of trypsin-1.
  • Signal Transduction : Potentially affecting cellular signaling pathways involving proteolytic enzymes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown its efficacy in inhibiting the growth of bacteria and fungi, which may be attributed to its ability to disrupt cellular processes in these microorganisms .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's effects on different cell lines. Results indicate that while it has therapeutic potential, higher concentrations may lead to cytotoxic effects. The compound's selectivity towards cancer cells compared to normal cells suggests its possible application in targeted cancer therapies .

Case Studies and Research Findings

  • Antibacterial Activity : A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations of 50 μg/mL and above.
  • Cancer Cell Line Studies : In vitro studies on human breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 100 μM concentration) compared to control groups .
  • Biochemical Interactions : The compound was found to interact with several key enzymes involved in metabolic pathways, suggesting a broader role in metabolic regulation beyond trypsin inhibition .

Synthetic Applications

This compound serves as a versatile building block in organic synthesis. Its derivatives are explored for applications in:

  • Pharmaceutical Development : As potential drug candidates targeting specific diseases.
  • Material Science : In the development of specialty chemicals and materials due to its unique properties.

Future Research Directions

Further research is warranted to explore:

  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities.
  • Therapeutic Applications : Clinical trials to assess its efficacy and safety as a therapeutic agent.

Q & A

Q. What are the established synthetic routes for 5-Amino-2,4,6-Tribromobenzene-1,3-Dicarboxylic Acid, and how can purity be optimized?

Methodological Answer:

  • Synthesis : Begin with a benzene tricarboxylic acid precursor. Introduce bromine via electrophilic aromatic substitution using FeBr₃ as a catalyst. Protect the amino group during bromination to prevent side reactions. Sequential bromination at positions 2, 4, and 6 requires precise temperature control (0–5°C for regioselectivity) .
  • Purification : Use recrystallization (ethanol/water mixtures) or preparative HPLC with a C18 column. Monitor purity via HPLC-DAD (λ = 254 nm) and elemental analysis (targeting <1% residual solvent or halides) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • ¹H/¹³C NMR : Compare aromatic proton shifts (δ 7.5–8.5 ppm) and carboxy/amino group signals (δ 160–175 ppm for COOH; δ 3–5 ppm for NH₂).
    • FTIR : Confirm NH₂ (3300–3500 cm⁻¹) and COOH (1700–1750 cm⁻¹) stretches.
  • Purity Assessment : Use TLC (silica gel, ethyl acetate:hexane = 1:2) and combustion analysis (target C: 25.1%, H: 1.2%, N: 3.3%, Br: 56.7%) .

Advanced Research Questions

Q. How can reaction conditions be optimized for large-scale synthesis while minimizing byproducts?

Methodological Answer:

  • Factorial Design : Apply a 2³ factorial design to test variables: temperature (X₁: 0°C vs. 25°C), catalyst loading (X₂: 1 mol% vs. 5 mol%), and bromine stoichiometry (X₂: 3 eq vs. 3.5 eq). Analyze interactions using ANOVA to identify dominant factors in yield and purity .
  • Byproduct Mitigation : Use in situ IR to monitor bromine consumption. Quench excess Br₂ with Na₂S₂O₃ to prevent over-bromination .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

  • Cross-Validation : Pair NMR with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks. For ambiguous splitting, employ 2D NMR (COSY, HSQC) to map coupling pathways.
  • Dynamic Effects : Consider tautomerism (e.g., keto-enol equilibria in carboxy groups) using variable-temperature NMR (VT-NMR) .

Q. What computational tools can predict the compound’s reactivity in catalytic systems?

Methodological Answer:

  • DFT Modeling : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to calculate electrophilic Fukui indices, identifying reactive sites for further functionalization.
  • COMSOL Multiphysics : Simulate reaction kinetics under flow conditions to optimize residence time and mixing efficiency .

Q. How can mechanistic studies elucidate the bromination pathway?

Methodological Answer:

  • Isotopic Labeling : Introduce ⁸¹Br isotopes at specific positions via directed ortho-metalation. Track regioselectivity using LC-MS.
  • Kinetic Profiling : Perform stopped-flow UV-Vis spectroscopy to measure intermediate formation rates (e.g., σ-complexes during bromination) .

Safety & Data Integrity

Q. What safety protocols are essential for handling this compound’s brominated derivatives?

Methodological Answer:

  • Lab Practices : Use fume hoods for bromine handling; store the compound in amber glass at 2–8°C to prevent photodegradation.
  • Waste Disposal : Neutralize brominated byproducts with 10% NaHCO₃ before disposal .

Q. How can AI-enhanced data management improve reproducibility in studies involving this compound?

Methodological Answer:

  • Digital Lab Notebooks : Use LabArchives or ELN to track reaction parameters (e.g., humidity, stirring speed).
  • Machine Learning : Train models on historical data to predict optimal recrystallization solvents (e.g., random forest algorithms using dielectric constant and logP as inputs) .

Tables for Key Data

Q. Table 1. Optimized Reaction Conditions via Factorial Design

VariableLow LevelHigh LevelOptimal Level
Temperature (°C)0255
Catalyst (mol%)153
Br₂ (eq)3.03.53.2

Q. Table 2. Spectral Benchmarks

TechniqueKey Peaks/Criteria
¹H NMR (DMSO-d6)δ 8.2 (s, 1H, ArH), δ 12.1 (s, 2H, COOH)
FTIR3360 cm⁻¹ (NH₂), 1710 cm⁻¹ (COOH)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-2,4,6-Tribromobenzene-1,3-Dicarboxylic Acid
Reactant of Route 2
5-Amino-2,4,6-Tribromobenzene-1,3-Dicarboxylic Acid

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